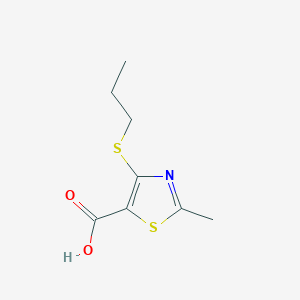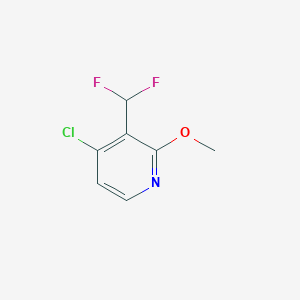
1,1'-(Pyrimidine-4,6-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Pyrimidine-4,6-diyl)diethanone is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3
Métodos De Preparación
The synthesis of 1,1’-(Pyrimidine-4,6-diyl)diethanone can be achieved through several routes. One common method involves the reaction of pyrimidine derivatives with ethanone groups under specific conditions. For example, the reaction of 4,6-dichloropyrimidine with acetylacetone in the presence of a base can yield 1,1’-(Pyrimidine-4,6-diyl)diethanone . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,1’-(Pyrimidine-4,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine alcohols.
Aplicaciones Científicas De Investigación
1,1’-(Pyrimidine-4,6-diyl)diethanone has several scientific research applications:
Medicine: Pyrimidine derivatives are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties. 1,1’-(Pyrimidine-4,6-diyl)diethanone may serve as a precursor for the synthesis of such bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1,1’-(Pyrimidine-4,6-diyl)diethanone depends on its specific application. In biological systems, pyrimidine derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of enzymes involved in DNA replication or repair, leading to anticancer effects . The exact molecular pathways involved can vary depending on the specific derivative and its target.
Comparación Con Compuestos Similares
1,1’-(Pyrimidine-4,6-diyl)diethanone can be compared with other pyrimidine derivatives, such as:
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: This compound is used as a building block in heterocyclic synthesis and has applications in the production of electronic devices.
4,6-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives, including 1,1’-(Pyrimidine-4,6-diyl)diethanone.
The uniqueness of 1,1’-(Pyrimidine-4,6-diyl)diethanone lies in its specific structure and reactivity, which make it suitable for particular applications in research and industry.
Propiedades
Número CAS |
210295-82-2 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
1-(6-acetylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C8H8N2O2/c1-5(11)7-3-8(6(2)12)10-4-9-7/h3-4H,1-2H3 |
Clave InChI |
RVQKIGFTAFNSOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC=N1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 6-(2-ethoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B11784145.png)



![5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784165.png)





![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride](/img/structure/B11784208.png)


![2-(2-Methoxyphenyl)-5-nitrobenzo[d]oxazole](/img/structure/B11784224.png)
